molecular formula C15H10ClN3O3S B2456771 2-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)-5-nitrobenzamide CAS No. 313254-12-5

2-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)-5-nitrobenzamide

Cat. No. B2456771
CAS RN: 313254-12-5
M. Wt: 347.77
InChI Key: IBUOLCIWYBGWAI-UHFFFAOYSA-N
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Description

2-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)-5-nitrobenzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments. In

Scientific Research Applications

Heterocyclic Scaffolds Synthesis

4-Chloro-2-fluoro-5-nitrobenzoic acid, a compound related to 2-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)-5-nitrobenzamide, serves as a multireactive building block in heterocyclic oriented synthesis (HOS). It is used to prepare substituted nitrogenous heterocycles, including benzimidazoles, benzotriazoles, quinoxalinones, benzodiazepinediones, and succinimides, through polymer-supported synthesis. This approach facilitates the creation of diverse libraries significant for drug discovery, highlighting the compound's versatility in synthesizing various heterocyclic scaffolds (Křupková et al., 2013).

Antibacterial Activity

Benzothiazole derivatives, closely related to the chemical structure of interest, have demonstrated potent antibacterial activities against Streptococcus pyogenes. Hydroxy-substituted benzothiazole derivatives exhibit significant biological activity, highlighting the potential of such compounds in addressing bacterial infections. This research underscores the importance of structural modifications in enhancing the antibacterial efficacy of benzothiazole compounds (Gupta, 2018).

Antitumor Agents

Compounds structurally akin to 2-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)-5-nitrobenzamide have been explored as hypoxia-selective cytotoxins. These agents are designed to target hypoxic cells, a common characteristic of solid tumors. The research involves synthesizing regioisomers to investigate their hypoxic cell cytotoxicity, providing insights into the development of targeted antitumor therapies. The findings suggest the potential of such compounds in cancer treatment, emphasizing the importance of structural positioning for biological activity (Palmer et al., 1996).

Molecular Salt/Cocrystals in Drug Discovery

The study of molecular salts/cocrystals of 2-chloro-4-nitrobenzoic acid, an analogue, has shown its significance in drug discovery, especially as an antiviral agent. The research demonstrates the role of halogen bonds alongside hydrogen bonds in the crystal stabilization of these compounds, indicating their potential in the formulation and stabilization of pharmaceuticals. This work underscores the importance of crystal engineering approaches in enhancing the physicochemical properties of drug molecules (Oruganti et al., 2017).

properties

IUPAC Name

2-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)-5-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClN3O3S/c1-8-3-2-4-12-13(8)17-15(23-12)18-14(20)10-7-9(19(21)22)5-6-11(10)16/h2-7H,1H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBUOLCIWYBGWAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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